

GSK040: A Chemical Probe for Selective BET Bromodomain 2 Inhibition

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Compound of Interest		
Compound Name:	GSK040	
Cat. No.:	B15073949	Get Quote

Introduction:

GSK040 is a potent and exceptionally selective chemical probe for the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2][3] With a pIC50 of 8.3 for BRD4 BD2 and over 5000-fold selectivity against the first bromodomain (BD1), **GSK040** serves as a valuable tool for dissecting the specific biological functions of BET BD2 in oncology and immunology research.[1][2][4] This document provides detailed application notes and protocols for the utilization of **GSK040** in laboratory settings.

Application Notes

GSK040 is a second-generation BET inhibitor, designed to overcome the limitations of pan-BET inhibitors by selectively targeting one of the two bromodomains.[3] This selectivity allows for a more precise investigation into the distinct roles of BD1 and BD2 in gene transcription and cellular processes.[3] The primary mechanism of action of BET inhibitors involves the disruption of the interaction between BET proteins and acetylated histones, leading to the modulation of gene expression. A significant pathway affected by BET inhibitors is the NF-κB signaling pathway, a key regulator of inflammation and cell survival.[1][5][6][7] By inhibiting BET proteins, **GSK040** can attenuate the transcription of a subset of NF-κB target genes, thereby mitigating inflammatory responses.[7]

Key Applications:



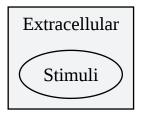
- Selective inhibition of BET BD2: GSK040 can be used to study the specific roles of the second bromodomain of BET proteins in various biological contexts.
- Modulation of the NF-κB signaling pathway: As a BET inhibitor, GSK040 can be employed to investigate the downstream effects of BET BD2 inhibition on NF-κB-mediated gene transcription and cellular responses.[1][6][7]
- Investigation of anti-inflammatory effects: Given the role of the NF-kB pathway in inflammation, **GSK040** is a useful tool for studying the anti-inflammatory potential of selective BET BD2 inhibition.
- Cancer and immunology research: The dysregulation of BET proteins and the NF-κB pathway is implicated in various cancers and immunological disorders, making **GSK040** a relevant probe for these research areas.[2]

Quantitative Data

Parameter	Value	Reference
Target	BET Bromodomain 2 (BD2)	[2]
pIC50 (BRD4 BD2)	8.3	[1][2]
Selectivity (BD2 vs. BD1)	>5000-fold	[1][2][3]
In Vivo Data (Rats)	[2]	
Intravenous (1 mg/kg)		
Half-life (t1/2)	0.19 h	[2]
Clearance (CLb)	50 mL/min/kg	[2]
Volume of distribution (Vss)	0.6 L/kg	[2]
Oral (3 mg/kg)		
Bioavailability	16%	[2]
Time to max concentration (tmax)	0.25 h	[2]
Max concentration (Cmax)	398 nM	[2]



Signaling Pathway



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Experimental Protocols Protocol 1: In Vitro Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures and can be used to assess the effect of **GSK040** on the viability of cancer cell lines.

Materials:

- GSK040 (stock solution in DMSO)
- Cancer cell line of interest (e.g., a human leukemia cell line)
- · Complete cell culture medium
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
- Microplate reader

Procedure:

• Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.



- Compound Treatment: Prepare serial dilutions of GSK040 in culture medium. Add 100 μL of the GSK040 dilutions to the respective wells. Include a vehicle control (DMSO) and a notreatment control.
- Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
- MTT Addition: Add 20 μL of MTT solution to each well and incubate for 4 hours at 37°C.
- Solubilization: Add 100 μ L of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of GSK040.

Protocol 2: Cytokine Production Assay (ELISA)

This protocol describes the measurement of cytokine (e.g., IL-6) production from immune cells treated with **GSK040**.

Materials:

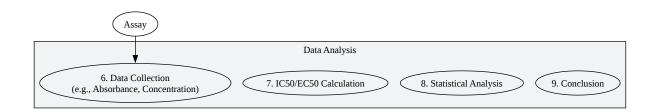
- GSK040 (stock solution in DMSO)
- Immune cells (e.g., human peripheral blood mononuclear cells PBMCs)
- Complete cell culture medium
- Lipopolysaccharide (LPS)
- 96-well plates
- Human IL-6 ELISA kit
- Microplate reader

Procedure:



- Cell Seeding: Seed PBMCs in a 96-well plate at a density of 2 x 10⁵ cells/well in 100 μL of complete culture medium.
- Compound Pre-treatment: Add serial dilutions of GSK040 to the wells and incubate for 1 hour at 37°C in a 5% CO2 incubator.
- Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except for the unstimulated control.
- Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
- Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes and collect the cell culture supernatants.
- ELISA: Perform the IL-6 ELISA on the collected supernatants according to the manufacturer's instructions.
- Data Analysis: Calculate the concentration of IL-6 in each sample and determine the inhibitory effect of GSK040 on cytokine production.

Experimental Workflow



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